2-(Allylsulfonyl)naphthalene
Description
2-(Allylsulfonyl)naphthalene (CAS: 23654-93-5) is a sulfone derivative featuring a naphthalene backbone substituted with an allylsulfonyl group at the 2-position. This compound is synthesized via magnesium-mediated coupling reactions between sulfonyl chlorides and aromatic substrates, as demonstrated in recent methodologies . Unlike crystalline sulfones, this compound exists as a colorless oil at room temperature, attributed to the steric and electronic effects of the allyl group. Its structure is confirmed by $ ^1 \text{H} $ and $ ^{13}\text{C} $ NMR spectroscopy, which reveals characteristic resonances for the allyl (-SO$ _2 $-CH$ _2 $-CH=CH$ _2 $) and naphthalene moieties .
Properties
Molecular Formula |
C13H12O2S |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-prop-2-enylsulfonylnaphthalene |
InChI |
InChI=1S/C13H12O2S/c1-2-9-16(14,15)13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10H,1,9H2 |
InChI Key |
DBNDUKDYRPXXJT-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
C=CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Physical State : The allyl group’s unsaturation and branching likely reduce intermolecular forces, resulting in a liquid state for this compound, whereas methyl and hexyl derivatives form solids .
- Melting Points : Longer alkyl chains (e.g., hexyl in 4w) generally increase melting points compared to methyl groups, but polymorphism or crystallinity differences may explain the dual melting points reported for 4w (90–92°C and 46–47°C) .
- Spectral Data : All compounds show distinct $ ^1 \text{H} $ NMR signals for their substituents. For example, the allyl group in this compound exhibits vinyl proton resonances (~5–6 ppm), absent in methyl or hexyl analogues .
Stability and Reactivity
The allyl group may confer unique reactivity, such as susceptibility to radical or electrophilic addition at the double bond. In contrast, saturated alkyl sulfones (e.g., 4w) are more chemically inert. No direct toxicity data are available for this compound, but related naphthalene derivatives (e.g., methylnaphthalenes) exhibit moderate toxicity, necessitating careful handling .
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